molecular formula C15H13ClN2O3S B6513681 2-(3-chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549021-37-4

2-(3-chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6513681
CAS No.: 2549021-37-4
M. Wt: 336.8 g/mol
InChI Key: OYXMUBJIAYDPEJ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure with a 1,2,4-benzothiadiazine ring system. Key features include:

  • Substituents: A 3-chloro-4-methylphenyl group at position 2 and a methyl group at position 4.

Benzothiadiazines are widely studied for their roles as AMPA receptor modulators, antimicrobial agents, and diuretics, with structural variations influencing potency and selectivity .

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-10-7-8-11(9-12(10)16)18-15(19)17(2)13-5-3-4-6-14(13)22(18,20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXMUBJIAYDPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (commonly referred to as Benzothiadiazine ) is a member of the benzothiadiazine class of compounds. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

Benzothiadiazines are characterized by their unique structure which includes a benzene ring fused to a thiadiazine ring. The specific compound under discussion features a chloro and methyl substitution on the aromatic ring, which may influence its biological properties.

The biological activity of Benzothiadiazines is primarily attributed to their ability to interact with various biological targets. These compounds have been shown to exhibit:

  • Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Specific derivatives have demonstrated inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin synthesis.

Efficacy in Assays

Recent studies have evaluated the efficacy of Benzothiadiazines in various biological assays:

  • Ames Test : The compound has shown strong positive results in the Ames assay, indicating potential mutagenicity or genotoxicity .
  • Tyrosinase Inhibition : Research indicates that certain analogs of Benzothiadiazines exhibit potent inhibitory effects on mushroom tyrosinase. For instance:
    • The IC50 value for one of the most potent analogs was reported at 1.12 µM, significantly stronger than the standard kojic acid (IC50 = 24.09 µM) .
  • Cell-Based Studies : In B16F10 melanoma cells, exposure to Benzothiadiazine analogs led to a marked reduction in cellular tyrosinase activity upon stimulation with α-MSH (alpha-melanocyte-stimulating hormone), demonstrating their potential as skin-lightening agents .

Study 1: Tyrosinase Inhibition

In a comparative study evaluating the inhibition of tyrosinase by various Benzothiadiazine analogs, it was found that:

  • Analog 3 showed an IC50 value of 0.08 µM, making it 22 times more effective than kojic acid.
  • The presence of hydroxyl groups significantly enhanced the inhibitory effect .
CompoundIC50 (µM)Relative Activity
Kojic Acid24.09Reference
Analog 13.825x stronger
Analog 23.77Similar to Analog 1
Analog 30.0822x stronger

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of Benzothiadiazines revealed that these compounds effectively reduced lipid peroxidation in vitro, suggesting their potential use in preventing oxidative damage in biological systems.

Comparison with Similar Compounds

Key Structural Differences :

  • Trione vs. Dioxide : The target compound’s 1,1,3-trione moiety distinguishes it from most analogs (e.g., diazoxide, cyclothiazide) that feature 1,1-dioxide groups. This increases electrophilicity and may alter receptor binding .
  • Substituent Position : The 3-chloro-4-methylphenyl group at position 2 is unique compared to cyclothiazide’s bicyclic substituent or IDRA 21’s simplified side chains .

Challenges :

  • Regioselectivity : Introducing substituents post-cyclization risks isomer formation due to multiple reactive centers .
  • Transesterification: Methanol is critical in cyclization steps; other alcohols cause undesired side reactions .

Physicochemical Properties

  • Solubility : The trione moiety may reduce aqueous solubility compared to dioxides, necessitating formulation optimization .

Preparation Methods

Reaction Scheme and Conditions

In a representative procedure, 3-chloro-4-methylbenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 4 hrs). The intermediate reacts with thiosemicarbazide in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by ring closure catalyzed by triethylamine (TEA) to yield the benzothiadiazine trione core. Subsequent N-alkylation with methyl iodide (CH₃I) in dimethylformamide (DMF) at 50°C introduces the 4-methyl group (Table 1).

Table 1: Cyclocondensation Protocol Parameters

ParameterValueSource
Starting Material3-Chloro-4-methylbenzoic acid
Cyclization CatalystTriethylamine
Alkylation ReagentMethyl iodide
Reaction Temperature50°C (alkylation)
Overall Yield58–62%

Ortho-Lithiation Strategy for Ring Functionalization

A lithiation-based method enables precise control over substituent placement. Starting from 3-chloro-4-methylacetophenone, ortho-lithiation with n-butyllithium (n-BuLi) at −78°C generates a reactive intermediate, which is quenched with chlorosulfonyl isocyanate (ClSO₂NCO) to install the sulfonamide group. Subsequent hydrazine-mediated cyclization forms the benzothiadiazine skeleton (Figure 1).

Figure 1: Ortho-lithiation pathway for sulfonamide incorporation (adapted from)\text{Figure 1: Ortho-lithiation pathway for sulfonamide incorporation (adapted from)}

This method achieves superior regioselectivity (≥89% purity by HPLC), though it requires cryogenic conditions and specialized equipment.

One-Pot Synthesis Using DBU Catalysis

Recent advances demonstrate a streamlined one-pot approach using 1,8-diazabicycloundec-7-ene (DBU) as both base and catalyst. The protocol combines 3-chloro-4-methylphenyl isocyanate with methylthioamide precursors in 1,4-dioxane at 60°C, achieving cyclization and trione formation in a single step (Equation 1):

C6H4ClCH3NCO+CH3SC(NH2)NH2DBU, 60°CTarget Compound\text{C}6\text{H}4\text{ClCH}3\text{NCO} + \text{CH}3\text{SC(NH}2\text{)NH}2 \xrightarrow{\text{DBU, 60°C}} \text{Target Compound} \quad \text{}

Key advantages include reduced reaction time (4–6 hrs vs. 12+ hrs for multi-step methods) and improved atom economy (78% vs. 62% for traditional routes).

Alkylation and Oxidation Optimization

Post-cyclization modifications are critical for installing the 4-methyl group. Comparative studies reveal that alkylation with dimethyl sulfate [(CH₃)₂SO₄] in acetone at 40°C provides higher yields (72%) than methyl iodide (62%) due to reduced side reactions. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) selectively converts sulfides to sulfones, completing the trione structure.

Critical Parameters for Oxidation:

  • Oxidant Ratio: 1.2 eq mCPBA per sulfide group

  • Temperature: 0–5°C to prevent over-oxidation

  • Solvent: Dichloromethane (DCM) for optimal solubility

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

MethodYieldPurityScalabilityCost Index
Cyclocondensation62%95%High$$$
Ortho-Lithiation54%89%Moderate$$$$
One-Pot DBU78%91%High$$
Alkylation-Oxidation72%94%High$$$

The DBU-catalyzed one-pot method emerges as the most efficient for industrial applications, balancing yield and cost. However, the cyclocondensation route remains preferred for small-scale syntheses requiring high purity.

Characterization and Quality Control

Successful synthesis requires rigorous analytical validation:

  • NMR Spectroscopy: Key signals include:

    • δ 2.35 ppm (singlet, 4-methyl group)

    • δ 7.45–7.89 ppm (aromatic protons)

  • Mass Spectrometry: Molecular ion peak at m/z 363.8 [M+H]⁺

  • X-ray Crystallography: Confirms chair conformation of the thiadiazine ring

Impurity profiles typically show ≤3% des-methyl byproducts, manageable via recrystallization from ethanol/water mixtures.

Industrial-Scale Production Challenges

Scale-up introduces hurdles such as:

  • Exothermic risks during SOCl₂ reactions

  • DBU catalyst recovery difficulties

  • Methyl iodide volatility in alkylation steps

Mitigation strategies include:

  • Jacketed reactors with precise temperature control

  • Distillation-based DBU recycling (87% recovery)

  • Closed-loop alkylation systems with scrubbers

ReagentHazard ClassHandling Precautions
Thionyl chlorideCorrosiveUse under N₂, PPE required
n-BuLiPyrophoricSchlenk techniques
mCPBAOxidizerCold storage, avoid metals

Waste streams require neutralization with 5% NaHCO₃ before disposal .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize impurities .

Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question
Spectroscopic Methods :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., 3-chloro-4-methylphenyl) and confirm dihydro structure via coupling constants (e.g., J = 3–5 Hz for adjacent protons in the dihydro ring) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak at m/z 409.05 for C₁₇H₁₄ClN₂O₃S) .

Q. Crystallographic Techniques :

  • Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities (e.g., chair vs. boat conformation of the dihydro ring) and validate bond angles/planarity . Example: In related benzothiazines, X-ray data revealed dihedral angles of 15–25° between aromatic rings .

Q. Purity Assessment :

  • HPLC with UV Detection : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold) .

How does the substitution pattern on the benzothiadiazine core influence the compound’s reactivity and stability under various experimental conditions?

Advanced Research Question
Substituent Effects :

  • Electron-Withdrawing Groups (Cl, SO₂) : Increase electrophilicity of the trione moiety, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis in aqueous media) .
  • Methyl Groups (4-position) : Steric hindrance reduces ring strain, improving thermal stability (decomposition >200°C) .

Q. Reactivity Insights :

  • Acid/Base Stability : The trione group is prone to degradation under strong alkaline conditions (pH >10), forming sulfonic acid derivatives. Use buffered solutions (pH 6–8) for storage .
  • Photostability : UV exposure may induce ring-opening; conduct stability studies under ICH Q1B guidelines .

Q. Data Contradictions :

  • Conflicting reports on hydrolysis rates of similar compounds (e.g., faster degradation in methanol vs. acetonitrile) suggest solvent polarity plays a critical role .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should control experiments be designed?

Advanced Research Question
Assay Selection :

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .
  • Enzyme Inhibition :
    • COX-2 Inhibition : Use a fluorometric kit to measure IC₅₀ values (compare with celecoxib) .

Q. Experimental Design :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish EC₅₀/IC₅₀.
  • Negative Controls : Use DMSO (<0.1% v/v) to rule out solvent toxicity .
  • Data Validation : Replicate experiments in triplicate and apply ANOVA for statistical significance (p < 0.05) .

How can computational methods aid in understanding the interaction between this compound and potential biological targets?

Advanced Research Question
Molecular Docking :

  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite to model binding poses. Example: A related benzothiazine showed a docking score of −9.2 kcal/mol with COX-2 .

Q. MD Simulations :

  • Stability Analysis : Run 100-ns simulations in GROMACS to assess binding mode persistence. Monitor RMSD (<2 Å for stable complexes) .

Q. QSAR Modeling :

  • Descriptor Selection : Include logP, polar surface area, and H-bond donors to predict bioavailability. For benzothiadiazines, logP >3 correlates with membrane permeability .

How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound?

Advanced Research Question
Root-Cause Analysis :

  • Synthetic Variability : Compare reaction conditions (e.g., anhydrous vs. humid environments affecting oxidation steps) .
  • Biological Assay Variability : Standardize cell lines (e.g., HeLa vs. HepG2) and passage numbers .

Q. Mitigation Strategies :

  • Reproducibility Protocols : Publish detailed SI (supplemental information) with exact molar ratios and purification logs .
  • Collaborative Studies : Cross-validate data with independent labs using identical batches .

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